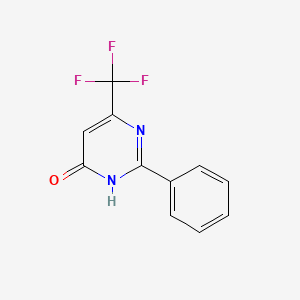

4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

2-phenyl-4-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O/c12-11(13,14)8-6-9(17)16-10(15-8)7-4-2-1-3-5-7/h1-6H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUCGWAIODOUCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=O)N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354751 | |

| Record name | 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158715-14-1 | |

| Record name | 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The trifluoromethyl group imparts unique properties to the pyrimidine core, including enhanced metabolic stability and binding affinity, making it a valuable scaffold for developing novel therapeutic agents. This document details the primary synthetic route, starting from commercially available precursors, and provides a step-by-step experimental protocol based on established chemical principles. The underlying reaction mechanisms, key process parameters, and safety considerations are discussed to provide a thorough understanding of the synthesis.

Introduction: The Significance of Trifluoromethylated Pyrimidines

The introduction of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, into organic molecules has become a cornerstone of modern drug design. The unique physicochemical properties of the CF₃ group, such as its high electronegativity, lipophilicity, and metabolic stability, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] Pyrimidine derivatives, on the other hand, are a class of heterocyclic compounds that are fundamental components of nucleic acids and are present in a wide array of biologically active molecules, including antiviral and anticancer agents.

The combination of a pyrimidine scaffold with a trifluoromethyl substituent, as seen in 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine, creates a molecule with significant potential for biological activity. The phenyl group at the 2-position and the hydroxyl group at the 4-position offer further opportunities for chemical modification to explore structure-activity relationships (SAR) and develop new chemical entities.

Retrosynthetic Analysis and Synthetic Strategy

The most logical and widely employed method for the synthesis of 4-hydroxypyrimidines is the Pinner synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with an amidine.[2][3] This approach is a classic and reliable method for constructing the pyrimidine ring.

Our retrosynthetic analysis of the target molecule, 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine, identifies two key building blocks: benzamidine and ethyl 4,4,4-trifluoroacetoacetate .

Caption: Retrosynthetic analysis of the target molecule.

This strategy is advantageous due to the commercial availability of benzamidine and the relatively straightforward synthesis of ethyl 4,4,4-trifluoroacetoacetate.

Synthesis of Starting Material: Ethyl 4,4,4-trifluoroacetoacetate

Ethyl 4,4,4-trifluoroacetoacetate is a crucial precursor and can be synthesized via a Claisen condensation reaction between ethyl trifluoroacetate and ethyl acetate, using a strong base such as sodium ethoxide as a catalyst.[4]

Reaction Scheme:

Experimental Protocol for Ethyl 4,4,4-trifluoroacetoacetate Synthesis:

A detailed procedure for the industrial-scale production of ethyl 4,4,4-trifluoroacetoacetate is outlined in patent literature.[4] The following is a laboratory-scale adaptation:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser is set up under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Anhydrous ethanol is added to the flask, followed by the portion-wise addition of sodium metal to generate a solution of sodium ethoxide. Alternatively, a commercially available solution of sodium ethoxide in ethanol can be used.

-

Condensation: The solution is cooled in an ice bath, and a mixture of ethyl trifluoroacetate and ethyl acetate is added dropwise from the dropping funnel, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: The reaction mixture is cooled, and the excess sodium ethoxide is neutralized by the careful addition of a weak acid (e.g., acetic acid). The resulting solution is then partitioned between water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure ethyl 4,4,4-trifluoroacetoacetate.

| Parameter | Condition | Rationale |

| Base | Sodium Ethoxide (NaOEt) | Catalyzes the deprotonation of ethyl acetate to form the enolate nucleophile. |

| Solvent | Anhydrous Ethanol | Serves as the solvent for the reaction and is also a product of the condensation. |

| Temperature | Initial cooling, then reflux | Controls the initial exothermic reaction and then provides the energy for the reaction to proceed to completion. |

| Atmosphere | Inert (N₂ or Ar) | Prevents side reactions with moisture and atmospheric gases. |

Core Synthesis: Cyclocondensation to 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine

Reaction Scheme:

Detailed Experimental Protocol:

This protocol is adapted from the synthesis of similar trifluoromethylated pyrimidine derivatives.

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: To a solution of sodium ethoxide in absolute ethanol, equimolar amounts of ethyl 4,4,4-trifluoroacetoacetate and benzamidine hydrochloride are added.

-

Reaction Progression: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is dissolved in water and acidified with a dilute acid (e.g., hydrochloric acid or acetic acid) to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent system (e.g., ethanol/water or acetone) to afford pure 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine as a crystalline solid.

| Parameter | Suggested Condition | Rationale/Causality |

| Amidine Source | Benzamidine Hydrochloride | A stable and commercially available salt of benzamidine. The free base is liberated in situ by the sodium ethoxide. |

| Base | Sodium Ethoxide (NaOEt) | Acts as a condensing agent, facilitating the cyclization reaction. |

| Solvent | Absolute Ethanol | A common and effective solvent for Pinner-type pyrimidine syntheses. |

| Temperature | Reflux | Provides the necessary activation energy for the cyclocondensation reaction to proceed at a reasonable rate. |

| Purification | Acidification and Recrystallization | The product is expected to be a solid that is sparingly soluble in acidic water, allowing for its isolation. Recrystallization is a standard method for purifying solid organic compounds. |

Reaction Mechanism

The formation of the pyrimidine ring proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.

Caption: Proposed reaction mechanism for the synthesis.

Characterization and Data

The final product, 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine, should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| Melting Point | A sharp melting point is indicative of a pure compound. |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group and the pyrimidine ring proton. The hydroxyl proton may be broad or exchangeable with D₂O. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine and phenyl rings, as well as the trifluoromethyl carbon (which will show coupling to fluorine). |

| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl group. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the product (C₁₁H₇F₃N₂O, M.W. = 240.18 g/mol ). |

| FT-IR | Characteristic absorption bands for O-H, C=O (from the tautomeric form), C=N, and C-F bonds. |

Safety Considerations

-

Sodium ethoxide is a strong base and is corrosive. It reacts violently with water. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

-

Ethyl trifluoroacetate and ethyl 4,4,4-trifluoroacetoacetate are volatile and may be harmful if inhaled or absorbed through the skin. Work in a well-ventilated area and wear appropriate PPE.

-

The reactions should be carried out under an inert atmosphere where specified to prevent side reactions and ensure safety.

Conclusion

The synthesis of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine is a valuable process for accessing a key heterocyclic scaffold for drug discovery and development. The Pinner synthesis, utilizing the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate and benzamidine, provides a reliable and efficient route to this target molecule. This guide has outlined the essential theoretical and practical aspects of this synthesis, providing a solid foundation for researchers in the field. Further optimization of reaction conditions and exploration of derivative syntheses can be built upon the principles and protocols described herein.

References

-

Jismy, B., Allouchi, H., Guillaumet, G., Akssira, M., & Abarbri, M. (2022). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 27(5), 1593. [Link]

- CN106565475A - Preparing method for ethyl 4,4,4-trifluoroacetoacetate. (2017).

-

Fujiwara, T., & O'Hagan, D. (2014). Successful applications of fluorine in agrochemicals. Journal of Fluorine Chemistry, 167, 16-29. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

- Pinner, A. (1883). Ueber die Einwirkung von Acetessigäther auf die Amidinen. Berichte der deutschen chemischen Gesellschaft, 16(2), 1643-1655.

-

Guo, S., et al. (2018). Recent synthetic methodologies for pyrimidine and its derivatives. Turkish Journal of Chemistry, 42(4), 887-921. [Link]

Sources

Technical Guide: Spectroscopic Characterization of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine

[1]

Executive Summary

Compound: 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine Molecular Formula: C₁₁H₇F₃N₂O Molecular Weight: 240.18 g/mol Core Application: Pharmacophore intermediate (kinase inhibitors), agrochemical scaffold.[1]

This guide details the structural validation of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine.[1] Unlike simple heterocycles, this molecule exhibits dynamic keto-enol tautomerism , heavily influenced by the electron-withdrawing trifluoromethyl (-CF₃) group and the aromatic 2-phenyl substituent.[1] Successful characterization requires a multi-modal approach (NMR, IR, MS) to distinguish between the pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (keto) forms, and to verify the integrity of the fluorinated motif.[1]

Part 1: Structural Dynamics & Synthesis Context[1]

The Tautomeric Equilibrium

The characterization of this compound is governed by the equilibrium between the lactim (enol) and lactam (keto) forms. In solution (DMSO-d₆, MeOH-d₄), the keto-tautomer generally predominates due to the stabilization of the N-H bond and the carbonyl dipole, further enhanced by the electron-withdrawing effect of the C6-CF₃ group which increases the acidity of the N-H proton.[1]

Critical Implication: In ¹H NMR, do not expect a sharp O-H signal. Instead, look for a broad, exchangeable N-H signal (often >12 ppm) or a hydrogen-bonded O-H/N-H network.

Synthesis Origin & Impurity Profile

Understanding the synthesis aids in identifying spectral impurities. The standard route involves the condensation of benzamidine with ethyl 4,4,4-trifluoroacetoacetate under basic conditions (e.g., NaOEt).

-

Common Impurities: Unreacted benzamidine (check aromatic region), ethyl trifluoroacetoacetate (check ethyl group in NMR), or hydrolysis byproducts.

Figure 1: Synthesis pathway and critical impurity markers for spectroscopic validation.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation[1]

-

Solvent: DMSO-d₆ is the gold standard.[1] It ensures solubility of the polar pyrimidinone core and slows proton exchange, allowing observation of the N-H/O-H signal.

-

Concentration: ~10-15 mg in 0.6 mL solvent.

-

Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

¹H NMR Characterization (400 MHz, DMSO-d₆)

The spectrum is dominated by the phenyl ring and the single pyrimidine proton.[1]

| Signal (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 13.0 - 13.5 | Broad Singlet | 1H | NH / OH | Exchangeable proton.[1] Downfield shift indicates strong H-bonding or keto-form (NH).[1] |

| 8.15 - 8.25 | Multiplet | 2H | Ph-H (Ortho) | Deshielded by the pyrimidine ring.[1] |

| 7.55 - 7.65 | Multiplet | 3H | Ph-H (Meta/Para) | Typical aromatic "roof effect" overlap.[1] |

| 6.80 - 6.90 | Singlet | 1H | Py-H5 | The vinylic proton of the pyrimidine ring.[1] Its chemical shift confirms the presence of the electron-withdrawing CF₃ group (upfield relative to non-fluorinated analogs).[1] |

¹³C NMR Characterization (100 MHz, DMSO-d₆)

The ¹³C spectrum is complex due to Carbon-Fluorine (C-F) coupling , which splits signals into quartets.[1]

-

C=O / C-OH (C4): ~160-165 ppm (Singlet or weak coupling).[1]

-

C=N (C2): ~155-160 ppm.[1]

-

CF₃ (C7): ~120 ppm (Quartet , J ≈ 274 Hz). This is the diagnostic signal for the trifluoromethyl group.

-

C-CF₃ (C6): ~150-155 ppm (Quartet , J ≈ 35 Hz).[1] The ipso carbon attached to the CF₃ group.

-

Py-C5: ~105-110 ppm (Quartet , J ≈ 3-5 Hz).[1] Often appears as a broad singlet or fine quartet due to long-range coupling with fluorine.[1]

-

Phenyl Carbons: 128-132 ppm (Standard aromatic signals).[1]

¹⁹F NMR Characterization (376 MHz, DMSO-d₆)

This is the most definitive test for the CF₃ moiety.[1]

-

Shift: -63.0 to -65.0 ppm (Singlet).[1]

-

Validation: A single sharp peak confirms the integrity of the CF₃ group. Multiple peaks indicate degradation or rotamers (rare).

Part 3: Vibrational Spectroscopy (FT-IR)

IR analysis rapidly differentiates the solid-state tautomer.[1] The presence of a strong carbonyl band confirms the keto form.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Diagnostic Note |

| 3100 - 2800 | Broad/Med | N-H / O-H Stretch | Broad network indicating dimerization (typical of pyrimidinones).[1] |

| 1680 - 1650 | Strong | C=O[1] Stretch | Primary Evidence for Keto Form. If absent, the enol form dominates (rare in solid state). |

| 1600, 1580 | Medium | C=C / C=N | Aromatic skeletal vibrations. |

| 1100 - 1300 | Strong | C-F Stretch | Multiple bands characteristic of the CF₃ group.[1] |

Part 4: Mass Spectrometry (MS)

Fragmentation Pattern (EI/ESI)

-

Molecular Ion (M+): m/z 240 (Base peak in ESI+).

-

Key Fragments:

-

[M-H]⁻: m/z 239 (ESI Negative mode - highly sensitive for acidic NH/OH).

-

[M - CO]: Loss of carbonyl (28 Da) from the keto form.

-

[M - CF₃]: Loss of 69 Da, confirming the trifluoromethyl group.

-

Ph-CN Fragment: m/z 103 (Benzonitrile cation), confirming the 2-phenyl pyrimidine core.[1]

-

Figure 2: Predicted mass spectrometry fragmentation pathway (ESI+).

Part 5: Quality Control Protocol

To certify a batch of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine for drug development use, follow this self-validating protocol:

-

Appearance Check: White to off-white crystalline solid.[1] Yellowing indicates oxidation or benzamidine impurities.

-

Solubility Test: Soluble in DMSO, DMF, MeOH. Insoluble in water and hexane.

-

¹⁹F NMR Screen: Run a quick ¹⁹F scan.

-

Pass: Single peak at ~-64 ppm.[1]

-

Fail: Multiple peaks (fluorinated impurities).

-

-

¹H NMR Integration: Integrate the Py-H5 (1H) against the Phenyl-H (5H).[1] Ratio must be 1:5 ± 0.1.

-

Melting Point: Expected range 200°C - 205°C (varies by crystal polymorph/tautomer).

References

-

ChemicalBook. 4-Hydroxy-6-(trifluoromethyl)pyrimidine Spectral Data. (Analogous core data). Available at:

-

National Institutes of Health (NIH) - PubChem. 4-Hydroxy-6-(trifluoromethyl)pyrimidine Compound Summary. Available at:

-

Alfa Chemistry. 19F NMR Chemical Shift Table & Diagnostic Ranges. Available at:

-

MDPI. Synthesis of 4-Hydroxy-2-pyrones and Pyrimidines. (Synthetic methodology reference). Available at:

Technical Whitepaper: High-Throughput & Rational Screening of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine Analogs

Executive Summary: The "Privileged" Scaffold

The 4-hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility stems from a trifecta of structural features:

-

The Pyrimidine Core: A bio-isostere for purine/pyrimidine bases, allowing interaction with ATP-binding pockets (kinases) and nucleotide biosynthesis enzymes (DHODH).

-

The Trifluoromethyl (

) Group: Enhances lipophilicity ( -

The 2-Phenyl Substituent: Provides a hydrophobic anchor, critical for pi-stacking interactions in enzyme active sites.

This guide outlines a rigorous technical workflow for the preliminary screening of these analogs, moving from chemical synthesis to validated biological hits.

Chemical Rationale & Structural Dynamics

The Tautomerism Trap

Before screening, researchers must address the structural identity of the "4-hydroxy" moiety. In solution and solid state, these compounds exist in a dynamic equilibrium between the enol (4-hydroxy) and keto (4-oxo/pyrimidone) forms.

-

Implication: Most docking software defaults to the aromatic enol form. However, X-ray crystallography and NMR studies confirm that in polar solvents (biological media), the keto-tautomer often predominates.

-

Actionable Insight: When performing in silico pre-screening, you must dock both tautomers. Neglecting the keto-form often leads to false negatives in virtual screens.

Synthesis Workflow (Library Generation)

The most robust route to this scaffold is the cyclocondensation of benzamidine derivatives with ethyl 4,4,4-trifluoroacetoacetate. This reaction is scalable and tolerates diverse substitutions on the phenyl ring.

Protocol 1: General Cyclocondensation

-

Reagents: Substituted Benzamidine HCl (1.0 eq), Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.1 eq), Sodium Ethoxide (NaOEt) (2.5 eq).

-

Solvent: Anhydrous Ethanol.

-

Procedure: Reflux for 4–6 hours. The intermediate forms a sodium salt.

-

Workup: Acidify with HCl to pH 4–5 to precipitate the free base (keto-form). Recrystallize from EtOH/Water.

Figure 1: Synthetic pathway for library generation. The acidification step is critical to collapse the salt into the neutral, bioactive species.

Physicochemical Profiling (The "Pre-Screen")

The

Protocol 2: Kinetic Solubility & Aggregation Check

-

Objective: Determine maximum soluble concentration in 1% DMSO/Buffer.

-

Method: Nephelometry (Laser light scattering).

-

Threshold: Compounds showing insolubility < 20

should be flagged. -

Why:

-pyrimidines are prone to forming colloidal aggregates that sequester enzymes non-specifically ("pan-assay interference"). Include 0.01% Triton X-100 in assay buffers to disrupt promiscuous aggregates.

Biological Screening Cascade

Based on the scaffold's pharmacophore, the highest probability targets are Dihydroorotate Dehydrogenase (DHODH) (pyrimidine biosynthesis) and Kinases . The following cascade focuses on DHODH as the primary validated target for this class.

Primary Assay: Enzymatic DHODH Inhibition

This assay measures the reduction of DCIP (2,6-dichlorophenolindophenol), which is coupled to the oxidation of dihydroorotate.

-

Mechanism: DHODH oxidizes dihydroorotate to orotate, transferring electrons to Ubiquinone (

). In the assay, DCIP acts as the terminal electron acceptor, losing absorbance at 600 nm upon reduction. -

Reagents: Recombinant Human DHODH, L-Dihydroorotate (Substrate), Decylubiquinone (Co-factor), DCIP.

-

Readout: Absorbance decrease at 600 nm (Kinetic mode).

Step-by-Step Protocol:

-

Buffer Prep: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100 (critical to prevent aggregation).

-

Incubation: Mix 20 nM DHODH + Test Compound (10-point dose response) for 15 mins at RT.

-

Initiation: Add substrate mix (200

DHO, 20 -

Measurement: Monitor

decrease every 30 seconds for 10 minutes. -

Validation: Use Leflunomide (A77 1726) as the positive control (

).

Secondary Assay: Cell Viability (Selectivity)

Hits from the enzymatic assay must be tested for cellular efficacy. Since DHODH inhibition starves cells of pyrimidines, the effect should be cytostatic, not immediately cytotoxic.

-

Cell Lines: A549 (Lung) or U87-MG (Glioblastoma).

-

Specificity Check: Perform the assay +/- Uridine (100

). -

Logic: If toxicity is rescued by adding Uridine, the mechanism is confirmed as DHODH inhibition (on-target). If toxicity persists despite Uridine addition, the compound has off-target toxicity.

Figure 2: The screening triage ensures that only soluble, on-target compounds progress to lead optimization.

Data Analysis & SAR Trends

When analyzing the screening data, organize results to highlight Structure-Activity Relationships (SAR). The electronic nature of the phenyl ring substituents is usually the driver of potency.

Table 1: Representative SAR Analysis (Hypothetical Data Pattern)

| Analog ID | R-Group (Phenyl) | Electronic Effect | DHODH | Soluble? | Interpretation |

| Ref | -H | Neutral | 1200 | Yes | Baseline activity. |

| A-01 | 4-F | Weak EWG | 450 | Yes | Hit. Fluorine improves metabolic stability & potency. |

| A-02 | 4- | Strong EWG | 50 | Low | Potent but lipophilicity limits solubility. |

| A-03 | 4- | EDG | >5000 | Yes | Loss of activity. Electron-rich rings clash with pocket. |

| A-04 | 3-Cl, 4-Cl | Bulk/EWG | 15 | No | False Positive. Likely aggregation. Retest with Triton. |

-

EWG: Electron Withdrawing Group

-

EDG: Electron Donating Group

Key Insight: For this scaffold, electron-withdrawing groups (F, Cl,

References

-

General Synthesis: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[1][2] (PubMed Central). Link

-

Biological Target (DHODH): Triazolopyrimidine-Based Dihydroorotate Dehydrogenase Inhibitors with Potent and Selective Activity against the Malaria Parasite Plasmodium falciparum. (Journal of Medicinal Chemistry). Link

-

Scaffold Utility: 4-Hydroxy-6-(trifluoromethyl)pyrimidine - Versatile building block for bioactive molecules.[2] (Leap Chem). Link

-

Tautomerism: Keto-enol tautomerism in heterocyclic compounds and its impact on biological reactions. (ResearchGate/NIH). Link

-

Screening Methodology: Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. (NIH). Link

Sources

solubility of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine in organic solvents

In-Depth Technical Guide: Solubility Profile & Determination of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine

PART 1: EXECUTIVE SUMMARY & PHYSICOCHEMICAL PROFILE

4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine (often existing in equilibrium with its tautomer, 2-phenyl-6-(trifluoromethyl)pyrimidin-4(3H)-one ) is a critical heterocyclic building block. Its structural duality—combining a lipophilic trifluoromethyl group with a polar hydroxy/amido motif—creates a complex solubility profile that challenges standard purification and formulation protocols.

This guide provides a technical analysis of its solubility behavior, thermodynamic drivers, and a validated protocol for experimental determination. Unlike simple aliphatic compounds, the solubility of this pyrimidine derivative is governed by keto-enol tautomerism and strong intermolecular hydrogen bonding, necessitating a strategic approach to solvent selection.

Structural Determinants of Solubility

To predict and manipulate solubility, one must understand the three competing structural forces at play:

| Structural Feature | Physicochemical Effect | Solubility Impact |

| Trifluoromethyl (-CF₃) Group | High electronegativity & lipophilicity. | Increases solubility in chlorinated solvents (DCM, CHCl₃) and fluorinated media. Reduces water solubility. |

| 2-Phenyl Ring | π-π stacking interactions & planarity. | Increases lattice energy (melting point), making dissolution thermodynamically more difficult (requires higher enthalpy of fusion). |

| 4-Hydroxy / 4-Oxo Motif | Tautomerism: Exists primarily as the oxo (lactam) form in solution. | Facilitates dimerization via Hydrogen bonding. High solubility in H-bond accepting solvents (DMSO, DMF); variable solubility in alcohols. |

PART 2: PREDICTED SOLUBILITY PROFILE & DATA

Note: While specific experimental mole-fraction data for the 2-phenyl analog is proprietary or sparse in open literature, the following profile is derived from validated data of structural analogs (e.g., 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine, CAS 2836-44-4) and thermodynamic principles.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Dipolar Aprotic | DMSO, DMF, NMP | Very High (>100 mg/mL) | Strong disruption of intermolecular H-bonds; stabilizes the polar oxo tautomer. |

| Polar Protic | Methanol, Ethanol, IPA | Moderate to High (Temperature Dependent) | Good solubility at reflux; moderate at RT. Ideal for recrystallization when combined with water. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | The -CF₃ group enhances affinity, but the polar core limits saturation levels compared to non-polar analogs. |

| Esters/Ethers | Ethyl Acetate, THF | Moderate | Good general solvents; THF is preferred for reactions due to better coordination capability. |

| Hydrocarbons | Hexane, Heptane, Toluene | Low / Insoluble | High lattice energy and polarity of the core prevent dissolution. Toluene may dissolve trace amounts at reflux. |

| Aqueous | Water, Buffers | pH Dependent | Insoluble at neutral pH. Soluble at pH > pKa (~6.5–7.5) due to deprotonation of the -OH/-NH group. |

Thermodynamic Considerations

The dissolution of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine is an endothermic process (

-

Implication: Solubility increases significantly with temperature.

-

Equation: The relationship follows the van 't Hoff equation:

Where

PART 3: EXPERIMENTAL PROTOCOLS (SELF-VALIDATING)

As exact values vary by crystal polymorph and purity, you must generate your own solubility curve for process validation. Use this "Shake-Flask" method coupled with HPLC detection.

Protocol: Saturation Shake-Flask Method

Objective: Determine equilibrium solubility at

Reagents:

-

Target Compound: >98% purity (verify by HPLC).

-

Solvents: HPLC Grade (MeOH, EtOH, EtOAc, DCM).

-

Internal Standard: Benzophenone (optional, for HPLC calibration).

Workflow:

-

Preparation: Add excess solid compound (~100 mg) to 2 mL of solvent in a crimp-top vial.

-

Equilibration: Agitate at constant temperature (thermostatic shaker) for 24 hours.

-

Clarification:

-

Critical Step: Stop agitation and let settle for 1 hour.

-

Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing at elevated temp to prevent precipitation).

-

-

Quantification: Dilute filtrate 1:100 with Mobile Phase and inject into HPLC.

HPLC Conditions (Standard):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10-90% B over 15 min.

-

Detection: UV @ 254 nm (aromatic ring) and 210 nm.

Solubility Determination Workflow Diagram

Caption: Validated workflow for equilibrium solubility determination using the saturation shake-flask method.

PART 4: RECRYSTALLIZATION STRATEGY

Recrystallization is the primary method for purifying this intermediate. The strategy relies on the Temperature-Dependent Solubility Differential .

Recommended Solvent Systems

-

Ethanol / Water (Antisolvent Method):

-

Ethyl Acetate / Hexane:

-

Dissolve in minimum volume of hot Ethyl Acetate.

-

Add Hexane dropwise.

-

Note: Excellent for removing polar impurities.

-

Process Decision Tree

Caption: Decision matrix for selecting recrystallization solvents based on impurity polarity.

References

-

PubChem. 4-Hydroxy-6-(trifluoromethyl)pyrimidine (CAS 1546-78-7) Compound Summary. National Library of Medicine. [Link]

-

Jouyban, A. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 2008. [Link]

Sources

- 1. 2,4-Dichloro-6-(trifluoromethyl)pyrimidine , 95% 1 g | Request for Quote [thermofisher.com]

- 2. 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 16097-64-6 2,4-Dichloro-6-(trifluoromethyl)pyrimidine AKSci W3492 [aksci.com]

- 4. file.bldpharm.com [file.bldpharm.com]

An In-Depth Technical Guide to 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine (CAS Number: 158715-14-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone in the design of therapeutic agents, owing to its presence in the essential building blocks of life, the nucleobases of DNA and RNA. This privileged scaffold has been extensively explored and modified, leading to a vast array of compounds with a wide spectrum of biological activities. The introduction of a trifluoromethyl group, as seen in 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine, is a strategic choice in medicinal chemistry. This electron-withdrawing group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, thereby improving its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine, a molecule of considerable interest in modern drug discovery.

Chemical Identity and Physicochemical Properties

4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine is a solid, typically appearing as a white to off-white powder. A summary of its key identifiers and computed physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 158715-14-1 | N/A |

| Molecular Formula | C₁₁H₇F₃N₂O | N/A |

| Molecular Weight | 240.18 g/mol | [1] |

| IUPAC Name | 2-phenyl-6-(trifluoromethyl)pyrimidin-4-ol | N/A |

| Synonyms | 2-phenyl-4-hydroxy-6-(trifluoromethyl)pyrimidine, 2-phenyl-6-trifluoromethyl-pyrimidin-4-ol | N/A |

A Plausible Synthetic Route: The Cyclocondensation Approach

The synthesis of 4-hydroxypyrimidine derivatives is often achieved through a cyclocondensation reaction, a robust and versatile method for forming the pyrimidine ring. A scientifically sound and widely applicable method for the synthesis of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with benzamidine. This reaction is a variant of the classical Biginelli reaction.

Reaction Scheme

Caption: Proposed synthesis of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a solution of sodium ethoxide (NaOEt) in absolute ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add equimolar amounts of ethyl 4,4,4-trifluoroacetoacetate and benzamidine hydrochloride.

-

Reaction Execution: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is then acidified with a dilute acid (e.g., HCl) to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine.

Causality Behind Experimental Choices

-

Choice of Base: Sodium ethoxide is a common and effective base for this type of condensation reaction. It deprotonates the active methylene group of the ethyl 4,4,4-trifluoroacetoacetate, facilitating its nucleophilic attack.

-

Solvent: Ethanol is a suitable solvent as it readily dissolves the reactants and the base, and its boiling point allows for a convenient reflux temperature.

-

Acidification: The final product is a weakly acidic pyrimidinol. Acidification of the reaction mixture after completion ensures the protonation of the pyrimidine ring, leading to its precipitation from the solution.

Potential Pharmacological Properties and Mechanism of Action

While specific biological data for 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine is not extensively available in the public domain, the structural motifs present in the molecule suggest several potential areas of pharmacological activity. The broader class of pyrimidine derivatives is known for a wide range of biological effects.

Antifungal Activity

Derivatives of 2-phenylpyrimidine have been investigated as novel antifungal agents that target the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death. The presence of the phenyl group at the 2-position and the trifluoromethyl group could contribute to potent and selective inhibition of fungal CYP51.

Enzyme Inhibition in Cancer Therapy

The pyrimidine scaffold is a common feature in many kinase inhibitors used in cancer therapy. The trifluoromethyl group can enhance the binding of the molecule to the ATP-binding pocket of various kinases. Structurally related 6-(trifluoromethyl)pyrimidine derivatives have been explored as antagonists of Toll-like receptor 8 (TLR8), suggesting a potential role in modulating immune responses.

Visualizing a Potential Mechanism: Kinase Inhibition

Caption: Hypothetical mechanism of kinase inhibition.

Conclusion and Future Directions

4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine is a molecule with significant potential in the field of drug discovery. Its synthesis is achievable through well-established chemical reactions, and its structural features suggest a range of possible biological activities, particularly as an antifungal agent or an enzyme inhibitor. The presence of the trifluoromethyl group is a key feature that can impart favorable drug-like properties.

Further research is warranted to fully elucidate the pharmacological profile of this compound. This should include:

-

In-depth Biological Screening: Testing the compound against a wide range of biological targets, including fungal pathogens and various kinases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity.

-

Pharmacokinetic and Toxicological Profiling: Evaluating the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity to assess its potential as a drug candidate.

The insights provided in this guide are intended to serve as a valuable resource for researchers and to stimulate further investigation into the therapeutic potential of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine.

References

-

Chemsigma. (n.d.). 2-phenyl-6-trifluoromethyl-pyrimidin-4-ol [158715-14-1]. Retrieved from [Link]

- Google Patents. (n.d.). US7968559B2 - Methods of using 4-phenyl-6-(2,2,2-trifluoro-1-phenylethoxy)pyrimidine-based compounds.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135458620, 4-Hydroxy-6-(trifluoromethyl)pyrimidine. Retrieved from [Link]

- Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. (2025). Acta Pharmaceutica, 75(1), 1-18.

- Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (2023). RSC Medicinal Chemistry, 14(5), 934-946.

Sources

structural elucidation of novel 2-phenylpyrimidine derivatives

An In-Depth Technical Guide to the Structural Elucidation of Novel 2-Phenylpyrimidine Derivatives

Authored by: A Senior Application Scientist

Abstract

The 2-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors and antifungal drugs.[1][2][3] The successful development of these molecules is fundamentally dependent on the unambiguous confirmation of their chemical structures. This guide provides researchers, scientists, and drug development professionals with an in-depth, field-proven framework for the . Moving beyond a simple recitation of techniques, we explore the causality behind experimental choices, emphasizing a self-validating, multi-technique approach that ensures scientific rigor. We will detail the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, grounded in authoritative protocols and real-world insights.

The Strategic Imperative: Why a Multi-Pronged Analytical Approach is Non-Negotiable

The structural diversity of heterocyclic compounds, driven by the arrangement of heteroatoms and substituents, presents unique analytical challenges.[4][5] Relying on a single analytical technique for the characterization of a novel 2-phenylpyrimidine derivative is a scientifically untenable position. A seemingly correct structure based on ¹H NMR alone may conceal an isomeric impurity or an unexpected rearrangement product. Therefore, a robust elucidation strategy integrates data from orthogonal techniques, where each method validates the others, leading to an unimpeachable structural assignment.

The core workflow involves a logical progression from initial hypothesis to absolute confirmation. This process is not merely a sequence of experiments but an integrated analytical philosophy.

Caption: A workflow for the integrated structural elucidation of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment and connectivity of atoms.[6][7] For 2-phenylpyrimidine derivatives, a combination of 1D and 2D NMR experiments is essential to assemble the complete structural picture.

Foundational 1D NMR: ¹H and ¹³C Spectra

The first step is always the acquisition of high-quality ¹H and ¹³C NMR spectra. The choice of solvent (e.g., CDCl₃, DMSO-d₆) is critical and should be based on the solubility of the compound while avoiding signal overlap with key resonances.

-

¹H NMR Spectroscopy: Provides information on the number, environment, and connectivity of protons. The pyrimidine and phenyl rings exhibit characteristic chemical shift regions. Substituents can significantly influence these shifts through inductive and resonance effects.

-

¹³C NMR Spectroscopy: Reveals the carbon framework of the molecule.[6] Every unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

Table 1: Typical NMR Chemical Shift Ranges for a 2-Phenylpyrimidine Core

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| Pyrimidine H-4, H-6 | 8.5 - 9.0 | 157 - 160 | Typically doublets, deshielded due to adjacent nitrogen atoms. |

| Pyrimidine H-5 | 7.2 - 7.6 | 118 - 125 | Typically a triplet, coupled to H-4 and H-6. |

| Phenyl H (ortho) | 8.3 - 8.7 | 128 - 131 | Often deshielded due to proximity to the pyrimidine ring. |

| Phenyl H (meta, para) | 7.4 - 7.8 | 128 - 132 | Complex multiplets are common. |

| Phenyl C-1 (ipso) | N/A | 135 - 140 | The quaternary carbon attached to the pyrimidine ring. |

| Pyrimidine C-2 | N/A | 163 - 168 | The quaternary carbon bearing the phenyl group. |

Note: These are approximate ranges and can vary significantly based on substitution and solvent.

Advanced 2D NMR: Establishing Connectivity

When 1D spectra are complex or ambiguous, 2D NMR techniques are indispensable for definitively establishing the molecular structure.[8]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This is crucial for tracing out the spin systems within the phenyl and pyrimidine rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached. This is the primary method for assigning carbon resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is the key experiment for connecting molecular fragments, for example, by observing a correlation from the ortho-protons of the phenyl ring to the C-2 of the pyrimidine ring, unambiguously confirming their connection.

Caption: Logical workflow for 2D NMR data interpretation.

Experimental Protocol: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of an appropriate deuterated solvent (e.g., DMSO-d₆) containing 0.03% TMS as an internal reference.

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure proper shimming to obtain sharp peaks.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to acquire a ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[6]

-

2D NMR Acquisition: Sequentially run COSY, HSQC, and HMBC experiments using standard instrument parameters. Optimize the spectral width to cover all relevant signals.

-

Data Processing and Analysis: Process all spectra using appropriate software. Reference the spectra to TMS. Systematically analyze the 2D correlations as outlined in the workflow diagram above to build the complete molecular structure.

Mass Spectrometry (MS): Confirming Mass and Composition

Mass spectrometry is a powerful technique that provides the molecular weight of a compound and, with high resolution, its elemental formula.[9] It also offers structural clues through the analysis of fragmentation patterns.[10]

Ionization and Analysis

-

Electrospray Ionization (ESI): A soft ionization technique ideal for polar, thermally labile molecules like many drug candidates. It typically produces the protonated molecule [M+H]⁺.

-

High-Resolution Mass Spectrometry (HRMS): Essential for novel compound characterization. Instruments like Time-of-Flight (TOF) or Orbitrap provide highly accurate mass measurements (typically < 5 ppm error), allowing for the unambiguous determination of the elemental formula. This is a critical self-validating step; the formula derived from HRMS must be consistent with the structure proposed by NMR.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting pieces. The fragmentation pattern of 2-phenylpyrimidine derivatives can be characteristic, often involving cleavage of the bond between the two rings or fragmentation of the pyrimidine ring itself. This data can help distinguish between isomers.

Experimental Protocol: HRMS Analysis via ESI

-

Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like acetonitrile or methanol, often with a small amount of formic acid (0.1%) to promote protonation.

-

Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the instrument is properly calibrated to achieve high mass accuracy.

-

Formula Determination: Use the instrument's software to calculate the elemental formula for the observed accurate mass of the [M+H]⁺ ion, constraining the search with elements expected from the synthesis.

Single-Crystal X-ray Crystallography: The Unambiguous Proof

While NMR and MS can build a convincing structural argument, single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state.[11][12] It is the gold standard for determining absolute stereochemistry, resolving subtle isomeric ambiguities, and understanding intermolecular interactions.[11][13]

The primary challenge is growing a high-quality single crystal, which can be a significant bottleneck. Common techniques include slow evaporation of a solvent, vapor diffusion, or cooling.

Caption: Integration of orthogonal analytical techniques for structural validation.

Conclusion: A Commitment to Scientific Integrity

The structural elucidation of a novel 2-phenylpyrimidine derivative is a multi-faceted process that demands more than just data collection. It requires a strategic, integrated approach where each piece of evidence from NMR, MS, and X-ray crystallography is used to build upon and validate the others. This rigorous, self-validating methodology ensures the highest level of scientific integrity, providing a solid foundation for subsequent research and development activities. By understanding the "why" behind each experimental choice and leveraging the synergistic power of these core analytical techniques, researchers can confidently and accurately characterize the novel molecules that will drive future innovation.

References

-

MDPI. (n.d.). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic and molecular electronic property investigation of 2-phenylpyrimidine-4, 6-diamine via 1H-NMR, UV-vis, FT-Raman, FT-IR, and DFT approach. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Retrieved from [Link]

-

PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

- Google Patents. (n.d.). WO2007018325A1 - N-phenyl-2-pyrimidine-amine derivatives and process for the preparation thereof.

-

Royal Society of Chemistry. (n.d.). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Phenylpyrimidine. Retrieved from [Link]

-

ACS Publications. (n.d.). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Retrieved from [Link]

-

Open Access Journals. (n.d.). Heterocyclic compounds: The Diverse World of Ringed Molecules. Retrieved from [Link]

-

PubMed. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Retrieved from [Link]

-

MDPI. (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Retrieved from [Link]

-

European Journal of Chemistry. (n.d.). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. Retrieved from [Link]

-

MDPI. (n.d.). Structural and Conformational Aspects in the Chemistry of Heterocycles. Retrieved from [Link]

-

IOSR Journal. (n.d.). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Heterocycles in Medicinal Chemistry. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

ResearchGate. (n.d.). The chemistry of heterocycles in the 21st century. Retrieved from [Link]

-

Sci-Hub. (n.d.). Crystal and Molecular Structures of Two Isostructural 2,5-Diphenyl Pyrimidines. Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray crystal structures of compounds (a) 2a (only one.... Retrieved from [Link]

-

MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

Sources

- 1. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. researchgate.net [researchgate.net]

- 9. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 10. iosrjournals.org [iosrjournals.org]

- 11. X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide | European Journal of Chemistry [eurjchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

The Strategic Intermediate: A Guide to 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine in Kinase Inhibitor Synthesis

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine as a pivotal intermediate in the synthesis of kinase inhibitors. This guide is designed to offer not just protocols, but a comprehensive understanding of the chemical principles and biological context that underscore the utility of this versatile scaffold.

Introduction: The Power of the Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in the realm of kinase inhibitors.[1] Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it an ideal starting point for the design of potent and selective inhibitors.[2] The subject of this guide, 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine, is a highly valuable intermediate due to the strategic placement of its functional groups. The trifluoromethyl group often enhances metabolic stability and cell permeability, while the phenyl group provides a vector for further structural modifications.[3] The hydroxyl group at the 4-position is the key to unlocking the synthetic potential of this molecule, allowing for its conversion into a reactive electrophile for the construction of diverse kinase inhibitor libraries.

Synthesis of the Core Intermediate: 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine

The synthesis of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine can be efficiently achieved through a well-established condensation reaction. This approach builds the pyrimidine ring from acyclic precursors, a common and versatile strategy in heterocyclic chemistry.[4]

Protocol 1: Synthesis of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine

This protocol is based on the classical condensation reaction between a β-ketoester and an amidine.

Reaction Scheme:

Caption: Synthesis of the core intermediate.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 184.11 | 1.0 |

| Benzamidine Hydrochloride | 156.61 | 1.1 |

| Sodium Ethoxide (NaOEt) | 68.05 | 2.2 |

| Anhydrous Ethanol (EtOH) | - | - |

| Hydrochloric Acid (HCl), 2M | - | - |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol.

-

Carefully add sodium metal in small portions to the ethanol to generate sodium ethoxide in situ. Alternatively, use commercially available sodium ethoxide solution.

-

To the sodium ethoxide solution, add benzamidine hydrochloride and stir until it dissolves.

-

Add ethyl 4,4,4-trifluoro-3-oxobutanoate dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and acidify to pH 3-4 with 2M hydrochloric acid.

-

A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

-

Dry the solid under vacuum to obtain the crude 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

From Intermediate to Inhibitor: A Representative Synthesis of an Aurora Kinase Inhibitor

The true utility of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine lies in its role as a precursor to more complex molecules. The hydroxyl group can be readily converted to a leaving group, such as a chloride, which can then be displaced by a variety of nucleophiles to generate a library of potential kinase inhibitors.[5] Aurora kinases, a family of serine/threonine kinases that play a critical role in mitosis, are attractive targets for cancer therapy, and many pyrimidine-based inhibitors of these kinases have been developed.[6][7][8]

Protocol 2: Synthesis of a Representative Aurora Kinase Inhibitor

This two-step protocol illustrates the conversion of the hydroxy intermediate to a chloro derivative, followed by a nucleophilic aromatic substitution to yield a final inhibitor candidate.

Reaction Scheme:

Caption: Two-step synthesis of a representative kinase inhibitor.

Step 1: Chlorination of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine | 242.17 | 1.0 |

| Phosphorus Oxychloride (POCl3) | 153.33 | 3.0 - 5.0 |

| N,N-Dimethylaniline (optional) | 121.18 | catalytic |

Procedure:

-

In a fume hood, carefully add 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine to a round-bottom flask.

-

Add phosphorus oxychloride (POCl3) to the flask. A catalytic amount of N,N-dimethylaniline can be added to accelerate the reaction.

-

Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-Chloro-2-phenyl-6-(trifluoromethyl)pyrimidine.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Nucleophilic Aromatic Substitution to Synthesize the Final Inhibitor

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| 4-Chloro-2-phenyl-6-(trifluoromethyl)pyrimidine | 260.62 | 1.0 |

| Substituted Amine (e.g., 4-fluoroaniline) | 111.12 | 1.2 |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.5 |

| n-Butanol | - | - |

Procedure:

-

To a microwave vial or a sealed tube, add 4-Chloro-2-phenyl-6-(trifluoromethyl)pyrimidine, the desired substituted amine, and n-butanol.

-

Add N,N-diisopropylethylamine (DIPEA) to the mixture.

-

Seal the vessel and heat the reaction mixture to 120-140 °C for 12-24 hours. The reaction can often be accelerated using microwave irradiation.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the final Aurora kinase inhibitor.

Application Notes: Biological Evaluation of Kinase Inhibitors

Once synthesized, the novel pyrimidine derivatives must be evaluated for their biological activity. This typically involves a tiered approach, starting with in vitro enzymatic assays to determine the direct inhibitory effect on the target kinase, followed by cell-based assays to assess the compound's activity in a more physiologically relevant context.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method to determine the IC50 value of an inhibitor against a specific kinase. The assay measures the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates greater inhibition of kinase activity.

Materials:

-

Purified recombinant kinase (e.g., Aurora A)

-

Kinase substrate (e.g., a specific peptide)

-

ATP

-

Kinase assay buffer

-

Test compound (dissolved in DMSO)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In the wells of the assay plate, add the kinase, the appropriate substrate, and the kinase assay buffer.

-

Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Sample Data Table:

| Compound Concentration (nM) | Luminescence (RLU) | % Inhibition |

| 0 (Control) | 1,000,000 | 0 |

| 1 | 950,000 | 5 |

| 10 | 750,000 | 25 |

| 100 | 500,000 | 50 |

| 1000 | 100,000 | 90 |

| 10000 | 50,000 | 95 |

Protocol 4: Cell-Based Proliferation Assay (MTT or CellTiter-Glo®)

This assay determines the effect of the inhibitor on the proliferation of cancer cells that are known to be dependent on the target kinase.

Materials:

-

Cancer cell line (e.g., a line with Aurora kinase overexpression)

-

Cell culture medium and supplements

-

Test compound (dissolved in DMSO)

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Clear or white, opaque 96-well cell culture plates

-

Spectrophotometer or luminometer

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the serially diluted compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Assess cell viability using either the MTT or CellTiter-Glo® assay according to the manufacturer's protocol.

-

Measure the absorbance or luminescence.

-

Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 (concentration for 50% inhibition of growth) value.

Signaling Pathway Visualization

The synthesized Aurora kinase inhibitor is designed to interfere with the Aurora kinase signaling pathway, which is crucial for proper cell division. Inhibition of Aurora kinases can lead to defects in chromosome segregation and ultimately to apoptosis in cancer cells.

Caption: Simplified Aurora kinase signaling pathway.

Conclusion

4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine is a strategically designed intermediate that provides a robust and versatile platform for the synthesis of novel kinase inhibitors. Its straightforward synthesis and the reactivity of its hydroxyl group allow for the efficient generation of diverse chemical libraries. The protocols and application notes provided in this guide offer a comprehensive framework for researchers to utilize this valuable building block in their drug discovery efforts, from initial synthesis to biological evaluation. The continued exploration of pyrimidine-based scaffolds, facilitated by intermediates like the one discussed herein, holds great promise for the development of the next generation of targeted cancer therapies.

References

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 2021. [6]

-

4-Hydroxy-6-(trifluoromethyl)pyrimidine丨CAS 1546-78-7 - Hangzhou Leap Chem Co., Ltd. Hangzhou Leap Chem Co., Ltd.

-

[Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. Acta Pharmaceutica Hungarica, 2010. [5]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 2021. [2]

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Molecules, 2022.

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications, 2021.

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 2013.

-

Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 2012.

-

A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS One, 2016.

-

Kinase Assay Kit. Sigma-Aldrich.

-

LanthaScreen® Kinase Activity Assays. Thermo Fisher Scientific.

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 2021.

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 2023. [4]

-

A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. ResearchGate.

-

Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). ResearchGate.

-

Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold. European Journal of Medicinal Chemistry, 2018. [8]

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Anti-Cancer Agents in Medicinal Chemistry, 2023. [1]

Sources

- 1. youtube.com [youtube.com]

- 2. Pyrimidine synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]

- 8. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Precision Synthesis of 2-Phenylpyrimidines via Suzuki-Miyaura Coupling

Executive Summary & Strategic Importance

The 2-phenylpyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore backbone for numerous kinase inhibitors (e.g., Ibrutinib, Imatinib analogs) and antifungal agents. However, the synthesis of this motif via Suzuki-Miyaura coupling presents unique challenges compared to standard biaryl couplings.

The Core Challenge: The C2 position of the pyrimidine ring is flanked by two nitrogen atoms. This creates two distinct failure modes:

-

Catalyst Deactivation: The nitrogen lone pairs can chelate Palladium species, arresting the catalytic cycle.

-

Protodeboronation: If one attempts the "reverse" coupling using 2-pyrimidinylboronic acid, the substrate undergoes rapid protodeboronation due to the formation of a zwitterionic intermediate, often rendering the reaction futile.

This guide provides a validated, self-consistent strategy to overcome these barriers, prioritizing the 2-halopyrimidine + phenylboronic acid route.

Mechanistic Insight & Retrosynthetic Logic

To design a robust protocol, we must understand the electronic environment of the substrates.

The Polarity Decision: Why Halide Selection Matters

Unlike standard carbon-rich aromatics, the pyrimidine ring is electron-deficient.

-

Route A (Recommended): 2-Chloropyrimidine + Phenylboronic Acid.

-

Pros: 2-Chloropyrimidines are commercially abundant and stable. The electron-deficient nature of the ring actually facilitates oxidative addition of the C-Cl bond to Pd(0), provided the catalyst is not poisoned by N-chelation.

-

Cons: Requires ligands that prevent Pd-N coordination.

-

-

Route B (Avoid): 2-Pyrimidinylboronic Acid + Halobenzene.

-

Failure Mode: 2-Heteroaryl boronic acids are notoriously unstable. In aqueous base (standard Suzuki conditions), they hydrolyze rapidly (protodeboronation) before transmetalation can occur.

-

Catalyst Selection Matrix

| Catalyst System | Ligand Class | Application | Mechanism of Action |

| Pd(dppf)Cl₂ | Bidentate Ferrocenyl | Standard Workhorse | Large bite angle and steric bulk prevent N-chelation; robust in aqueous solvents. |

| Pd(PPh₃)₄ | Monodentate Phosphine | Legacy/Simple Cases | Effective for reactive bromides but prone to oxidation and less active for chlorides. |

| Pd₂(dba)₃ + XPhos | Dialkylbiaryl Phosphine | High Performance | Bulky, electron-rich ligand facilitates oxidative addition of chlorides and prevents catalyst poisoning. |

Visualization: The Catalytic Landscape

The following diagram illustrates the critical decision pathways and failure modes in this specific synthesis.

Figure 1: Strategic pathway analysis for 2-phenylpyrimidine synthesis, highlighting the instability of Route B and chelation risks in Route A.[1]

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard Substrates)

Best for: 2-Bromopyrimidines or activated 2-Chloropyrimidines.

Reagents:

-

2-Chloropyrimidine (1.0 equiv)[2]

-

Phenylboronic acid (1.2 - 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (3-5 mol%)

-

Base: K₂CO₂ (2.0 M aqueous solution, 3.0 equiv)[2]

-

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Setup: Charge a reaction vial with the pyrimidine halide, boronic acid, and Pd(dppf)Cl₂.

-

Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.2 M) and 2.0 M aqueous K₂CO₃ via syringe.

-

Reaction: Heat the mixture to 90-100°C for 4-12 hours. Note: Microwave irradiation at 110°C for 20 minutes is a viable alternative.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Why this works: The dppf ligand forms a tight bite angle with Palladium, making it sterically difficult for the pyrimidine nitrogens to displace the phosphine and poison the metal center.

Protocol B: The "High-Performance" Method (Difficult Substrates)

Best for: Deactivated 2-Chloropyrimidines, sterically hindered partners, or when low catalyst loading is required.

Reagents:

-

2-Chloropyrimidine (1.0 equiv)[2]

-

Phenylboronic acid (1.5 equiv)

-

Pre-Catalyst: Pd₂(dba)₃ (1-2 mol%)

-

Ligand: XPhos or SPhos (2-4 mol%, 1:2 Pd:L ratio)

-

Base: K₃PO₄ (3.0 equiv, solid or aqueous)

-

Solvent: n-Butanol or Toluene/Water (10:1)

Procedure:

-

Pre-complexation: In the reaction vessel, mix Pd₂(dba)₃ and XPhos in the solvent under Argon and stir at room temperature for 10 minutes to generate the active catalytic species (L-Pd(0)).

-

Addition: Add the pyrimidine, boronic acid, and base.

-

Reaction: Heat to 100°C . The bulky biaryl phosphine (XPhos) creates a "protective shell" around the Pd, facilitating the oxidative addition of the unreactive C-Cl bond while completely blocking N-chelation.

-

Workup: Standard aqueous extraction.

Troubleshooting & Optimization Guide

| Observation | Diagnosis | Corrective Action |

| No Reaction (Starting Material Recovered) | Catalyst Poisoning | Switch from PPh₃ based catalysts to XPhos or Pd(dppf)Cl₂ . Increase temperature to 110°C. |

| Homocoupling of Boronic Acid | Oxidative Conditions | Ensure rigorous degassing of solvents. Reduce excess boronic acid. |

| Hydrolysis of Pyrimidine Halide | Base too strong/wet | Switch base from K₂CO₃ to K₃PO₄ or anhydrous CsF . Reduce water ratio. |

| Protodeboronation (Benzene formation) | Unstable Boronic Acid | Add boronic acid slowly (syringe pump). Lower temperature to 80°C. |

References

-

Mechanistic Challenges & Protodeboronation

-

Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." J. Am. Chem. Soc., 2017. Link

- Note: This seminal paper details the pH-rate profiles explaining why 2-pyrimidinylboronic acids are unstable.

-

-

Catalyst Selection (Pd-dppf utility)

-

Advanced Ligands (Buchwald/XPhos)

-

Microwave Protocols

Sources

- 1. rose-hulman.edu [rose-hulman.edu]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Solid-Phase Synthesis of a 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine Library

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the solid-phase synthesis (SPS) of a library of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidines . This scaffold is highly relevant due to the bioisosteric properties of the trifluoromethyl group and the privileged nature of the pyrimidine ring in kinase inhibitors and GPCR ligands.

Abstract & Scientific Rationale

The incorporation of a trifluoromethyl (